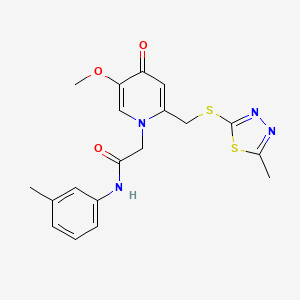
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, which includes a pyridine ring, thiadiazole moiety, and various functional groups, suggests a diverse range of interactions with biological systems. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H17F3N4O3S2, with a molecular weight of approximately 470.5 g/mol. The presence of functional groups such as methoxy and trifluoromethyl enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H17F3N4O3S2 |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 941994-96-3 |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is likely linked to the thiadiazole and pyridine structures, which are known to interact with microbial targets.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity . In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This property could make it a candidate for treating inflammatory diseases.
Anticancer Potential
A notable area of research involves the compound's anticancer activity . In vitro assays using human breast cancer cell lines (e.g., MCF-7) have demonstrated moderate cytotoxic effects at low concentrations (IC50 values ranging from 1 to 10 µM). Structure-activity relationship (SAR) studies indicate that modifications to the substituents can significantly enhance its anticancer efficacy.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
- Inhibition assays revealed that the compound could reduce the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating a potential role in managing inflammatory responses .
- Anticancer Activity :
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural characteristics:
- Thiadiazole Moiety : Contributes to antimicrobial and anticancer properties.
- Pyridine Ring : Enhances interaction with biological targets.
- Methoxy Group : Modulates lipophilicity and potentially increases bioavailability.
Propiedades
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-5-4-6-14(7-12)20-18(25)10-23-9-17(26-3)16(24)8-15(23)11-27-19-22-21-13(2)28-19/h4-9H,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFSASYFBFQPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













